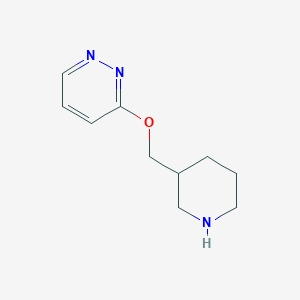
3-(Piperidin-3-ylmethoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-3-ylmethoxy)pyridazine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
One of the most significant applications of 3-(Piperidin-3-ylmethoxy)pyridazine derivatives is their role as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is an important enzyme involved in the demethylation of histone lysine residues, which plays a crucial role in gene expression regulation and cancer progression.
Structure-Activity Relationship (SAR) Studies
Studies have elucidated the structure-activity relationships of these compounds, highlighting the importance of specific substituents on the piperidine and pyridazine rings for enhancing potency and selectivity. For instance, modifications that retain the basic piperidine structure significantly improve inhibition efficacy compared to other configurations .
Cytotoxic Activity Against Cancer Cells
The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. A series of pyridazine derivatives demonstrated moderate activity against these cells, suggesting that structural modifications can lead to enhanced anti-cancer properties .
Potential Neuropharmacological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound derivatives to exhibit neuropharmacological effects. The selectivity for monoamine oxidases suggests possible applications in treating neurological disorders by modulating neurotransmitter levels .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound derivatives:
Case Studies
Several case studies have highlighted the effectiveness of these compounds in preclinical settings:
- LSD1 Inhibitors : A study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models by inhibiting LSD1 activity, leading to altered gene expression profiles associated with cancer progression .
- Cytotoxic Studies : Compounds were tested against MCF-7 cells, showing a dose-dependent response that correlates with structural modifications aimed at improving metabolic stability and potency .
Propiedades
Número CAS |
1250210-07-1 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
3-(piperidin-3-ylmethoxy)pyridazine |
InChI |
InChI=1S/C10H15N3O/c1-3-9(7-11-5-1)8-14-10-4-2-6-12-13-10/h2,4,6,9,11H,1,3,5,7-8H2 |
Clave InChI |
MBLOBMZSGMOFIA-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=NN=CC=C2 |
SMILES canónico |
C1CC(CNC1)COC2=NN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















